4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
Description
Nuclear Magnetic Resonance (NMR) Spectral Interpretation
- δ 1.39 ppm (s, 9H) : tert-Butyl group (Boc)
- δ 3.15–3.45 ppm (m, 4H) : Pyrrolidine ring protons
- δ 4.12 ppm (br s, 1H) : Amino proton exchange with D₂O
- δ 12.1 ppm (br s, 1H) : Carboxylic acid proton
- δ 28.1 ppm : Boc methyl groups
- δ 80.5 ppm : Boc quaternary carbon
- δ 174.8 ppm : Carboxylic acid carbonyl
- δ 156.2 ppm : Boc carbonyl
Mass Spectrometric Fragmentation Patterns
Electrospray Ionization (ESI-MS) :
- m/z 231.1 [M+H]⁺ (Calculated: 230.1267)
- Major fragments:
- m/z 130.1: Pyrrolidine-3-carboxylic acid (Boc group loss, -100.2)
- m/z 84.0: Protonated pyrrolidine ring
- Observed: 230.12665706 (C₁₀H₁₈N₂O₄)
- Theoretical: 230.12665706 (Δ = 0 ppm)
Properties
IUPAC Name |
4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-4-6(8(13)14)7(11)5-12/h6-7H,4-5,11H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQJCAMJAGJCSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70333413 | |
| Record name | 4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70333413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
492461-79-7 | |
| Record name | 4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70333413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Protection of the Amino Group with Boc
- Reagents and Conditions : tert-Butoxycarbonyl chloride (Boc-Cl) is reacted with the free amino group of the pyrrolidine derivative in the presence of a base such as triethylamine or pyridine.
- Solvent : Common solvents include dichloromethane or acetonitrile.
- Temperature : Typically carried out at 0°C to room temperature to control reaction rate and avoid side reactions.
- Outcome : Formation of the Boc-protected amino pyrrolidine intermediate, which is more stable and amenable to further transformations.
Carboxylation to Introduce the Carboxylic Acid Group
- Method : The Boc-protected pyrrolidine is subjected to carboxylation using carbon dioxide under basic conditions.
- Base : Strong bases such as sodium hydride or potassium tert-butoxide are used to deprotonate the pyrrolidine ring, facilitating nucleophilic attack on CO2.
- Reaction Conditions : High-pressure CO2 reactors may be employed industrially to increase yield and reaction rate.
- Purification : The product is isolated by crystallization or chromatography to obtain high purity.
Alternative Synthetic Route via Fmoc-Protection and Subsequent Deprotection
- A reported method involves starting from (2S,4R) Fmoc-4-amino-1-Boc-pyrrolidine-2-carboxylic acid.
- Deprotection : Treatment with pyrrolidine in acetonitrile at room temperature for 3 hours removes the Fmoc group.
- Coupling Reaction : The resulting 4-amino-1-Boc-pyrrolidine-2-carboxylic acid is then used in palladium-catalyzed coupling reactions with aryl halides under reflux conditions.
- Purification : Final products are purified by preparative high-performance liquid chromatography (Prep. HPLC).
- Yield : Approximately 40% yield reported for coupling products, indicating moderate efficiency of this route.
Industrial Production Considerations
- High-Pressure Reactors : Used to facilitate carboxylation with CO2, improving reaction kinetics.
- Automated Synthesis Equipment : Ensures reproducibility and scalability.
- Purification Techniques : Crystallization and chromatographic methods are optimized for high purity and yield.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Reaction Type | Notes |
|---|---|---|---|
| Amino Group Protection | Boc-Cl, triethylamine, DCM, 0°C to RT | Protection | Forms Boc-protected intermediate |
| Carboxylation | CO2, strong base (NaH, t-BuOK), high pressure | Carboxylation | Introduces carboxylic acid |
| Fmoc Deprotection & Coupling | Pyrrolidine, acetonitrile, Pd2(dba)3, BINAP, toluene reflux | Deprotection & Coupling | Alternative route with coupling |
| Purification | Crystallization, chromatography, Prep. HPLC | Purification | Ensures product purity |
Research Findings and Analysis
- The Boc protection step is crucial for selective functionalization and preventing side reactions during carboxylation.
- Carboxylation under basic conditions with CO2 is an efficient way to introduce the carboxylic acid moiety, with industrial methods leveraging high-pressure equipment for scalability.
- The alternative method involving Fmoc deprotection followed by palladium-catalyzed coupling expands the utility of the compound in complex molecule synthesis, though yields may be moderate.
- Purification by preparative HPLC and crystallization ensures the isolation of high-purity product suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) at room temperature.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Major Products Formed
Substitution Reactions: Depending on the substituent introduced, various substituted pyrrolidine derivatives can be formed.
Deprotection Reactions: The major product is the free amine, 4-Amino-1-pyrrolidine-3-carboxylic acid.
Scientific Research Applications
4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, including receptor antagonists and enzyme inhibitors.
Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it can act as a precursor to bioactive molecules that target specific enzymes or receptors. The Boc protecting group provides stability during synthetic transformations and can be removed to reveal the active amine group, which can interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-aminopiperidine-4-carboxylic acid: Similar structure with a piperidine ring instead of a pyrrolidine ring.
(S)-1-Boc-3-pyrrolidinecarboxylic acid: Similar structure but lacks the amino group at the 4th position.
Uniqueness
4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid is unique due to the presence of both the Boc-protected amino group and the carboxylic acid group on the pyrrolidine ring. This combination of functional groups makes it a versatile intermediate in organic synthesis and medicinal chemistry .
Biological Activity
4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid (CAS No. 492461-79-7) is a β-amino acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique pyrrolidine structure, which is known to influence various biological interactions, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : CHNO
- Molecular Weight : 230.26 g/mol
- CAS Number : 492461-79-7
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including antiviral, anti-inflammatory, and antibacterial effects. Its structure allows it to interact with various biological targets, making it a subject of interest for drug development.
Antiviral Activity
A notable study by Wang et al. highlighted the compound's role as a neuraminidase inhibitor, with an IC value of 50 μM. This suggests that it can inhibit viral replication mechanisms, particularly in influenza viruses. The compound was part of a series of β-amino acid heterocyclic derivatives that demonstrated promising antiviral properties against various viruses, including tobacco mosaic virus (TMV) and herpes simplex virus type 1 (HSV-1) .
Table 1: Summary of Biological Activities
The mechanism by which this compound exerts its biological effects involves its ability to mimic natural substrates or inhibitors in biochemical pathways. For instance, as a neuraminidase inhibitor, it competes with sialic acid for binding to the enzyme, thus preventing the release of new viral particles from infected cells.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via Boc protection of the pyrrolidine nitrogen, followed by functionalization at the 3-position. Key steps include:
- Boc Protection : Use tert-butoxycarbonyl anhydride (Boc₂O) in a basic solvent like THF or DCM to protect the amine group .
- Carboxylic Acid Introduction : Employ oxidation or carboxylation reactions, such as using potassium permanganate under acidic conditions .
- Optimization : Reaction temperatures (e.g., 0–25°C) and stoichiometric ratios (e.g., 1.2 equivalents of Boc₂O) are critical for minimizing side products. Purity is typically verified via HPLC (≥95%) .
Q. How should researchers characterize the purity and stereochemical integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the Boc group (e.g., tert-butyl peaks at ~1.4 ppm) and carboxylic acid proton (broad signal at ~12 ppm) .
- HPLC/MS : Reverse-phase HPLC with UV detection at 210–254 nm and mass spectrometry to confirm molecular weight (e.g., M+H⁺ = theoretical +1) .
- Chiral Analysis : Chiral HPLC or polarimetry to verify enantiomeric excess, especially if the synthesis involves stereoselective steps .
Q. What are the stability considerations for long-term storage of this compound?
- Storage Guidelines :
- Store at –20°C in airtight containers under inert gas (e.g., N₂) to prevent Boc group hydrolysis or carboxylic acid dimerization .
- Avoid exposure to moisture or strong acids/bases, which may cleave the Boc group or degrade the pyrrolidine ring .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physical data (e.g., melting points) for this compound?
- Approach :
- Reproducibility Checks : Replicate synthesis and purification steps using literature protocols (e.g., recrystallization from ethyl acetate/hexane) .
- Purity Analysis : Use differential scanning calorimetry (DSC) to confirm melting point consistency. Discrepancies often arise from impurities or polymorphic forms .
- Cross-Validation : Compare data with structurally analogous compounds, such as (2R,4S)-1-Boc-4-phenylpyrrolidine-2-carboxylic acid (mp 162–166°C) .
Q. What strategies are effective for optimizing stereochemical outcomes in derivatives of this compound?
- Stereocontrol Methods :
- Chiral Auxiliaries : Use enantiomerically pure starting materials, such as (R)- or (S)-prolinol derivatives, to control the 3-amino group configuration .
- Catalytic Asymmetric Synthesis : Employ transition-metal catalysts (e.g., Ru or Pd) for hydrogenation or cross-coupling reactions .
- Computational Modeling : DFT calculations to predict transition states and optimize reaction pathways for desired stereoisomers .
Q. How can competing reaction pathways (e.g., Boc deprotection vs. ring-opening) be managed during functionalization?
- Mitigation Strategies :
- Protecting Group Compatibility : Use orthogonal protecting groups (e.g., Fmoc for the amine) during carboxylic acid activation .
- Kinetic Control : Conduct reactions at low temperatures (–78°C) to favor desired pathways, such as selective acylation over ring-opening .
- In Situ Monitoring : Utilize FTIR or Raman spectroscopy to track Boc group stability during reactions .
Methodological Tables
Table 1 : Key Reaction Conditions for Boc Protection
| Parameter | Optimal Range | Reference |
|---|---|---|
| Solvent | DCM or THF | |
| Temperature | 0–25°C | |
| Boc₂O Equivalents | 1.2–1.5 | |
| Reaction Time | 12–24 hours |
Table 2 : Stability Under Different Storage Conditions
| Condition | Degradation Observed? | Reference |
|---|---|---|
| 25°C (open air) | Yes (1 week) | |
| –20°C (N₂ atmosphere) | No (6 months) | |
| Exposure to H₂O | Hydrolysis in 24 hours |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
